molecular formula C11H16N2O B7765892 2-(4-Methoxyphenyl)piperazine CAS No. 137684-21-0

2-(4-Methoxyphenyl)piperazine

Cat. No.: B7765892
CAS No.: 137684-21-0
M. Wt: 192.26 g/mol
InChI Key: INKLSJITWMAFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. It is characterized by a piperazine ring substituted with a 4-methoxyphenyl group. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and research chemicals.

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . MeOPP has also been demonstrated to act as a nonselective serotonin receptor agonist .

Biochemical Pathways

The affected biochemical pathways primarily involve the signaling of monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can enhance their signaling and influence various physiological processes regulated by these neurotransmitters .

Pharmacokinetics

The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . These processes play a crucial role in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve enhanced signaling of monoamine neurotransmitters. This can result in various physiological effects, depending on the specific neurotransmitters involved and the physiological processes they regulate .

Action Environment

The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence the compound’s action and efficacy. For example, MeOPP is often mixed with stimulant piperazine derivatives such as benzylpiperazine (BZP) for a combined effect .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-alkylated and N-acylated derivatives, which are often explored for their potential pharmacological activities .

Scientific Research Applications

2-(4-Methoxyphenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine
  • 1-(4-Methylphenyl)piperazine

Uniqueness

2-(4-Methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it is often preferred in research for its balanced profile of efficacy and safety .

Biological Activity

2-(4-Methoxyphenyl)piperazine, often referred to as MPP, is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the compound's synthesis, receptor interactions, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2OC_{11}H_{16}N_{2}O and a molecular weight of approximately 192.26 g/mol. Its structure features a piperazine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 4-methoxyphenyl halides or related derivatives. Various synthetic pathways have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

1. Antidepressant Effects

Research indicates that derivatives of this compound exhibit significant antidepressant-like activity. A study highlighted that compounds derived from this structure showed high affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation. The most promising derivative demonstrated a Ki value lower than 1 nM for the 5-HT1A receptor, indicating potent binding affinity .

Table 1: Affinities of Selected Derivatives for Serotonergic Receptors

CompoundReceptorKi (nM)
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT1A<1
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT734
This compoundUnknownN/A

2. Neurotoxicity and Safety Profile

While exhibiting antidepressant properties, some studies have also assessed the neurotoxic potential of these compounds. For instance, in animal models, neurotoxicity was observed at higher doses (TD50 = 53.2 mg/kg), suggesting a need for careful dosage regulation in therapeutic applications .

3. Other Biological Activities

In addition to antidepressant effects, compounds related to this compound have shown promise in various other pharmacological activities:

  • Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties through modulation of serotonin pathways.
  • Antinociceptive Activity : Some derivatives have been tested for pain relief effects in animal models.

Case Studies

Case Study 1: Antidepressant Activity Evaluation
In a controlled experiment involving mice subjected to the tail suspension test, a derivative of MPP was administered at doses of 2.5 mg/kg. Results indicated a significant reduction in immobility time compared to control groups treated with imipramine (5 mg/kg), highlighting its potential as an effective antidepressant agent .

Case Study 2: Safety Evaluation
A safety evaluation involved administering increasing doses of MPP derivatives to assess neurotoxicity using the rotarod test. The study found that while lower doses were safe, higher doses led to impaired motor coordination, indicating the necessity for further investigation into the safety margins of these compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLSJITWMAFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378063
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91517-26-9, 137684-21-0
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137684-21-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.